Product packaging for o-(2-Fluoroethyl)tyrosine(Cat. No.:CAS No. 854750-33-7)

o-(2-Fluoroethyl)tyrosine

Cat. No.: B12750643
CAS No.: 854750-33-7
M. Wt: 227.23 g/mol
InChI Key: QZZYPHBVOQMBAT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Amino Acid Radiotracers in Molecular Imaging Research

Molecular imaging has revolutionized oncology by enabling the non-invasive visualization and characterization of biological processes at the cellular and molecular level. frontiersin.org Positron Emission Tomography (PET) is a cornerstone of molecular imaging, with the glucose analog 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) being the most widely used radiotracer. nih.govacs.org While [18F]FDG is invaluable for many systemic cancers, its utility in neuro-oncology is hampered by the high physiological glucose uptake in the normal brain parenchyma, which can obscure the signal from brain tumors. nih.govnih.gov

This limitation spurred the development of alternative PET probes, particularly radiolabeled amino acids. frontiersin.org Tumor cells often exhibit a higher rate of amino acid transport and metabolism compared to normal cells to support their rapid growth and proliferation. nih.gov This differential uptake provides a high tumor-to-background contrast, making amino acid PET particularly advantageous for brain tumor imaging. nih.gov Several amino acid tracers have been developed and investigated, including L-[methyl-11C]methionine (11C-MET) and 6-[18F]-L-fluoro-L-3,4-dihydroxyphenylalanine (18F-FDOPA). frontiersin.orgnih.gov These tracers have demonstrated utility in delineating tumor extent, grading gliomas, and differentiating recurrence from treatment-related effects. frontiersin.orgnih.gov It is within this context that O-(2-Fluoroethyl)tyrosine emerged as a promising research agent.

Genesis and Historical Development of O-(2-[18F]Fluoroethyl)-L-tyrosine as a Research Agent

The development of O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) began in the late 1990s, driven by the need for an 18F-labeled amino acid tracer. nih.govmdpi.com Tracers labeled with carbon-11 (B1219553) (11C), such as 11C-MET, have a very short half-life of 20 minutes, which necessitates an on-site cyclotron and limits their widespread clinical use. nih.govsnmjournals.org The longer half-life of fluorine-18 (B77423) (18F) at approximately 110 minutes allows for centralized production and distribution, similar to the model used for [18F]FDG. nih.govtaylorandfrancis.com

[18F]FET was first synthesized and evaluated by a research group at the Forschungszentrum Jülich and the Technical University of Munich in Germany, with seminal findings published in 1999. mdpi.comnih.govsnmjournals.org The initial synthesis was a two-step nucleophilic 18F-fluoroethylation of L-tyrosine, which could be completed in about 50 minutes with a respectable radiochemical yield of 40%. nih.govsnmjournals.org

Preclinical evaluation in mice quickly established the promising characteristics of [18F]FET. nih.gov Studies demonstrated that the L-isomer of FET readily crossed the blood-brain barrier, showing significant uptake in implanted tumors, while the D-isomer showed negligible brain uptake, indicating a specific, carrier-mediated transport mechanism. nih.govsnmjournals.org A crucial finding from these early studies was that [18F]FET is not incorporated into proteins and remains metabolically stable in vivo, with only the unchanged tracer being detected in tissue samples. nih.govnih.govsnmjournals.org This suggested that its accumulation in tumors is primarily a reflection of amino acid transport activity rather than protein synthesis. snmjournals.org

The first human PET study, reported in the same 1999 publication, involved a patient with a recurrent astrocytoma and showed that [18F]FET PET could clearly delineate the tumor with a high tumor-to-cortex ratio. nih.gov These foundational studies highlighted the potential of [18F]FET due to its ease of synthesis, high in vivo stability, and favorable tumor uptake kinetics, paving the way for extensive further research. nih.gov

FeatureFindingReference
Synthesis Time ~50 minutes nih.gov
Radiochemical Yield 40% nih.gov
In Vivo Stability High; only unchanged L-[18F]FET found in tissue homogenates. nih.gov
Protein Incorporation Not incorporated into proteins. nih.gov
Transport Mechanism Specific amino acid transport system (indicated by stereospecific uptake of L-isomer over D-isomer). nih.govsnmjournals.org
Tumor Uptake (Mice) Reached 7.1% ± 1.2% ID/g in mammary carcinomas and 6.4% ± 1.7% ID/g in colon carcinomas at 1 hour post-injection. nih.gov
First Human Study Clear delineation of recurrent astrocytoma; tumor-to-cortex ratio >2.7. nih.gov

Fundamental Research Questions Driving this compound Investigations

The promising initial results for O-(2-[18F]Fluoroethyl)-L-tyrosine gave rise to several fundamental research questions that have guided subsequent investigations. These inquiries have sought to define its diagnostic capabilities, understand its biological behavior, and establish its role relative to other imaging methods.

Key research questions include:

Diagnostic Specificity: A primary research focus has been to determine how effectively [18F]FET PET can distinguish neoplastic brain tissue from non-neoplastic lesions that can mimic tumors on conventional imaging, such as inflammation, radiation necrosis, and other treatment-related changes. researchgate.netoup.comsnmjournals.org Studies have shown that [18F]FET generally exhibits low uptake in inflammatory tissue, a significant advantage over other tracers. nih.govresearchgate.net

Tumor Delineation for Treatment Planning: Researchers have investigated the ability of [18F]FET PET to define the full extent of a tumor's biologically active volume more accurately than anatomical imaging like MRI. snmjournals.orgoup.com This is particularly critical for gliomas, which often infiltrate surrounding brain tissue without disrupting the blood-brain barrier, making them invisible on standard contrast-enhanced MRI. snmjournals.org Accurate delineation is vital for planning biopsies, surgical resection, and radiation therapy. frontiersin.orgoup.com

Tumor Grading and Prognostication: A significant area of investigation is whether the intensity of [18F]FET uptake or the analysis of its dynamic uptake kinetics can reliably differentiate between low-grade and high-grade gliomas. researchgate.net Differentiating between glioma grades preoperatively is a major clinical challenge, and a non-invasive tool to do so would be of great value. frontiersin.org

Uptake and Transport Mechanisms: Understanding the precise molecular machinery responsible for [18F]FET accumulation in tumor cells has been a critical research question. nih.gov Studies have confirmed that uptake is primarily mediated by the large neutral amino acid (L-type) transporters, specifically the LAT1 and LAT2 subtypes, which are often overexpressed in tumor cells. nih.govsnmjournals.orgresearchgate.net

Comparative Efficacy: An important line of inquiry has been the direct comparison of [18F]FET with other established amino acid radiotracers, most notably 11C-MET. bmoc-spb.ru Research has aimed to determine if [18F]FET offers comparable or superior diagnostic information, with studies finding a strong correlation in uptake patterns and similar diagnostic value for differentiating glioma grades. bmoc-spb.ru

Utility in Peripheral Tumors: While developed primarily for neuro-oncology, researchers have also explored the utility of [18F]FET for imaging tumors outside the central nervous system. anu.edu.au These investigations have found that [18F]FET uptake is rather selective, showing promise in squamous cell carcinomas but limited uptake in most adenocarcinomas and lymphomas. researchgate.netanu.edu.au

Research QuestionKey FindingsReferences
Diagnostic Specificity Low uptake in inflammatory tissue compared to tumors. Improves specificity of MRI in assessing gliomas. nih.govresearchgate.netnih.gov
Tumor Delineation Can identify glioma extent more reliably than standard MRI, especially in non-enhancing areas. snmjournals.org
Tumor Grading Dynamic FET PET can help differentiate between low-grade and high-grade gliomas. researchgate.net
Uptake Mechanism Primarily transported by L-type amino acid transporter subtypes LAT1 and LAT2. snmjournals.orgresearchgate.netnih.gov
Comparative Efficacy Provides comparable diagnostic information to 11C-MET for glioma imaging. bmoc-spb.ru
Peripheral Tumors Shows selective uptake in squamous cell carcinomas but is inferior to [18F]FDG for general oncology. anu.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO3 B12750643 o-(2-Fluoroethyl)tyrosine CAS No. 854750-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854750-33-7

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1

InChI Key

QZZYPHBVOQMBAT-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCF

Origin of Product

United States

Radiochemistry and Advanced Synthesis Methodologies of O 2 18f Fluoroethyl L Tyrosine

Strategies for Fluorine-18 (B77423) Labeling Precursors

The radiosynthesis of [18F]FET primarily relies on two strategic approaches for incorporating fluorine-18: a two-step process involving an intermediate synthon and a more direct, one-step nucleophilic substitution on a protected precursor.

Direct Nucleophilic Fluorination of Protected Tyrosine Precursors (e.g., O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester)

A more direct and widely adopted strategy involves the nucleophilic fluorination of a protected tyrosine precursor, most commonly O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET). mdpi.comnih.govresearchgate.netlumiprobe.com This method consists of a radiofluorination step followed by a hydrolysis step to remove the protecting groups. researchgate.net The radiolabeling of the TET precursor involves a classical [18F]fluoride nucleophilic substitution, often performed in acetonitrile (B52724) with potassium carbonate and Kryptofix 222, followed by acid hydrolysis. nih.govresearchgate.net This approach has been successfully implemented in various automated synthesis modules and has demonstrated good radiochemical yields, ranging from 19% to 64%. researchgate.net For instance, a fully automated one-pot radiosynthesis on a TracerLab FX(FN) module using the TET precursor yielded [18F]FET in 35±5% (non-decay-corrected) and 55±5% (decay-corrected) with radiochemical and enantiomeric purity of over 99%. nih.govresearchgate.net

Automated Radiosynthesis Platform Development and Optimization

The clinical demand for [18F]FET has driven the development and optimization of fully automated radiosynthesis platforms to ensure reproducible, high-yield production under Good Manufacturing Practice (GMP) conditions.

One-Pot Radiosynthesis Approaches

One-pot synthesis strategies have been developed to simplify the production of [18F]FET, particularly on automated modules. These methods combine the radiolabeling and deprotection steps in a single reaction vessel, reducing synthesis time and complexity. nih.gov For example, a fully automated one-pot radiosynthesis of [18F]FET has been successfully developed on the GE TracerLab FX(FN) synthesis module. nih.govresearchgate.net This approach, utilizing the TET precursor, involves nucleophilic substitution with [18F]fluoride followed by acid hydrolysis in the same reactor. nih.gov Such one-pot methods have been shown to provide high and reproducible yields suitable for routine clinical use. nih.gov

Cartridge-Based Purification Techniques in Radiopharmaceutical Production

To streamline the purification process and make the synthesis accessible to modules without expensive high-performance liquid chromatography (HPLC) units, cartridge-based purification techniques have been developed. nih.gov Solid-phase extraction (SPE) using various cartridges can effectively purify the final [18F]FET product. One reported method uses a combination of STRATA-X, tC18, and QMA cartridges for purification. researchgate.net Another approach involves trapping the [18F]FET on an SCX cartridge, eluting it, and then trapping it again on an HRX cartridge for further purification. nih.govsnmjournals.org These cartridge-based methods have been shown to produce [18F]FET with high radiochemical purity (97-100%) and have been successfully implemented on commercial automated modules. nih.govresearchgate.net For instance, a synthesis employing cartridge purification yielded up to 11 GBq of injectable [18F]FET within 36 minutes with 54-65% radiochemical yields and radiochemical purities >99%. researchgate.net

Radiochemical Yield and Purity Enhancement Strategies

Continuous efforts are being made to enhance the radiochemical yield and purity of [18F]FET. Optimization of reaction conditions, such as precursor amount and purification methods, plays a crucial role. For instance, in some automated syntheses, decreasing the amount of the TET precursor from 15 mg to 4 mg has been shown to result in a cleaner final product. snmjournals.org The choice of purification method, whether HPLC or SPE, also significantly impacts the final purity and yield. While HPLC is a standard for achieving high purity, optimized SPE methods can also provide [18F]FET that meets all quality control criteria for clinical use. mdpi.comsnmjournals.org Furthermore, to counteract radiolysis, which can decrease radiochemical purity in large batches, a small amount of ethanol (B145695) (<2% v/v) can be added to the final receiving vial. researchgate.net

The table below summarizes the performance of various radiosynthesis methods for [18F]FET, highlighting the achieved yields and synthesis times.

Radiosynthesis Method/PlatformPrecursorRadiochemical Yield (Decay Corrected)Synthesis Time (minutes)Radiochemical PurityMolar Activity (GBq/μmol)
Two-Step Synthesis Ethylene (B1197577) glycol-1,2-ditosylate & L-tyrosine40%50>97%Not Reported
Automated One-Pot (TracerLab FX(FN)) O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET)55±5%63>99%>90
Home-built Automated Module O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET)20-25%75-80>99%189-411
FASTlab Module (SPE Purification) O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET)30-55%70-80>99%185-444
Cartridge-Based Purification O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET)54-65%36>99%Not Reported
Modified [11C]methionine module (Cartridge Purification) Ethylene glycol-1,2-ditosylate & L-tyrosine41%5097-100%Not Reported

Stereospecific Synthesis and Enantiomeric Purity Determination

The biological activity of O-(2-[18F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) is highly dependent on its stereochemistry, with the L-isomer showing significantly greater uptake in tumor cells compared to the D-isomer. This is attributed to the L-isomer's recognition by specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), which are overexpressed in many cancer cells. Consequently, ensuring the synthesis produces the desired L-enantiomer in high purity is of paramount importance for its clinical utility as a PET tracer.

Stereospecific synthesis of [¹⁸F]FET is typically achieved by starting with an enantiomerically pure precursor, L-tyrosine or a protected derivative thereof. During the two-step radiosynthesis, which involves the preparation of a fluoroethylating agent followed by the alkylation of the tyrosine precursor, maintaining the chiral integrity of the starting material is crucial. The brain uptake of the L-[¹⁸F]FET isomer is significant, while the uptake of the D-isomer is negligible, confirming that its transport across the blood-brain barrier is mediated by a specific amino acid transport system nih.gov.

To preserve the stereochemistry during synthesis, novel chiral precursors have been developed. One such approach utilizes a Ni(II) complex of a Schiff's base of (S)-[N-2-(N'-benzylprolyl)amino]benzophenone (BPB) with alkylated (S)-tyrosine nih.gov. This method offers the advantage of retaining enantiomeric purity during the [¹⁸F]-fluorination step and allows for straightforward deprotection of both the amino and carboxy groups simultaneously nih.gov.

The determination of enantiomeric purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for separating and quantifying the L- and D-enantiomers of [¹⁸F]FET. Research has demonstrated that high enantiomeric purity can be achieved through various synthetic routes. For instance, a fully automated synthesis using a specific protected precursor, O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET), followed by solid-phase extraction (SPE) purification, yielded an enantiomeric purity of >99% researchgate.net. Another method employing a chiral Ni(II) complex precursor reported enantiomeric purities ranging from 94-97%, depending on the fluorination conditions nih.gov.

Table 1: Enantiomeric Purity of [¹⁸F]FET from Different Synthesis Methods
Precursor/MethodFluorination Agent/ConditionEnantiomeric Purity (%)Reference
O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET) with SPE purificationNot Specified>99 researchgate.net
Ni(II) complex of a Schiff's base of (S)-BPB with alkylated (S)-tyrosineKryptofix 2.2.2. assisted fluorination94-95 nih.gov
Ni(II) complex of a Schiff's base of (S)-BPB with alkylated (S)-tyrosineTetrabutylammonium carbonate (TBAC) assisted fluorination96-97 nih.gov

Development of Novel Synthetic Paradigms (e.g., Resin-Linker-Vector Approach)

Traditional methods for synthesizing [¹⁸F]FET in solution can be complex and time-consuming. To streamline the process, improve radiochemical yields, and facilitate automation, novel synthetic paradigms have been explored. A significant advancement in this area is the development of solid-phase synthesis strategies, such as the Resin-Linker-Vector (RLV) approach soton.ac.uk.

The RLV strategy for radiosynthesis involves attaching a precursor molecule (the vector) to a solid support (resin) via a cleavable linker. For the synthesis of [¹⁸F]FET, this paradigm offers a method where the radiolabeling step simultaneously triggers the release of the desired product from the solid support. A specific RLV strategy has been described where a polystyrene-bound arylsulfonate linker is used. Nucleophilic substitution of this linker with [¹⁸F]-fluoride ion releases the labeled vector, a protected form of [¹⁸F]FET, into the solution soton.ac.uk.

Other novel approaches have focused on simplifying the purification process. For instance, a method has been developed that replaces the standard HPLC purification with a procedure based on solid-phase extraction (SPE) cartridges nih.gov. This cartridge-based purification method has been successfully integrated into automated synthesis modules, providing a typical yield of 41% (decay-corrected) with a radiochemical purity between 97% and 100%, thereby offering a viable alternative for routine production without the need for expensive HPLC equipment nih.gov.

Table 2: Radiochemical Yields (RCY) for the Resin-Linker-Vector (RLV) Approach in [¹⁸F]FET Synthesis
Synthesis StepOutcomeRadiochemical Yield (RCY)Reference
Fluoridolysis of RLV to release protected [¹⁸F]FETRelease of fluorinated model vector~60% soton.ac.uk
Fluoridolysis of RLV to release protected [¹⁸F]FETRelease of protected [¹⁸F]FET>90% soton.ac.uk
Overall Synthesis (from RLV to final [¹⁸F]FET)Final [¹⁸F]FET product after deprotection41% soton.ac.uk

Preclinical Evaluation of O 2 18f Fluoroethyl L Tyrosine As a Molecular Imaging Tracer

Correlation of O-(2-[18F]Fluoroethyl)-L-tyrosine Uptake with Molecular Phenotypes in Preclinical Glioma Models

The heterogeneity of gliomas at the molecular level necessitates imaging biomarkers that can non-invasively characterize tumor genotypes. Preclinical studies have begun to explore the relationship between [18F]FET uptake and specific molecular alterations that are crucial for glioma classification and prognosis.

Isocitrate Dehydrogenase 1 (IDH1) Mutation Status in Research Models

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of lower-grade gliomas and secondary glioblastomas, conferring a better prognosis. Preclinical investigations have explored the potential of [18F]FET PET to identify IDH1 mutation status. Studies have shown that gliomas with IDH1 mutations tend to exhibit higher [18F]FET uptake. For instance, a study correlating imaging findings with biopsy-derived molecular data found that tumor regions with IDH1 mutations had higher mean tumor-to-background ratios (TBRmean) nih.govfrontiersin.org. This suggests that the altered metabolism in IDH-mutant tumors influences amino acid transport, which can be visualized and quantified with [18F]FET PET.

Research ModelIDH1 StatusCorrelation with [18F]FET UptakeReference
Human Glioma Tissue SamplesMutantHigher TBRmean values nih.govfrontiersin.org
Human Glioma Tissue SamplesWild-TypeLower TBRmean values nih.gov

Human Telomerase Reverse Transcriptase (hTERT) Mutation in Research Models

The mutation of the human telomerase reverse transcriptase (hTERT) promoter is another critical molecular marker, particularly in IDH-wildtype glioblastomas, where it is associated with a worse prognosis. Preclinical evidence suggests a correlation between hTERT mutation status and [18F]FET uptake. Tumor regions harboring an hTERT mutation have been observed to have higher tumor-to-background ratios (TBR) nih.govnih.gov. This elevated uptake may reflect the increased metabolic and proliferative activity associated with telomerase reactivation in these tumors.

Research ModelhTERT StatusCorrelation with [18F]FET UptakeReference
Human Glioma Tissue SamplesMutantHigher TBR values nih.govnih.gov
Human Glioma Tissue SamplesWild-TypeLower TBR values nih.gov

Epidermal Growth Factor Receptor (EGFR) Mutations in Research Models

Amplification or mutation of the epidermal growth factor receptor (EGFR) is a hallmark of primary glioblastomas. The relationship between EGFR alterations and [18F]FET uptake is an area of ongoing investigation. Some studies have indicated that EGFR mutations are correlated with imaging parameters, although not directly with TBR. For instance, one study found a correlation between EGFR mutations and lower apparent diffusion coefficient (ADC) values on diffusion-weighted MRI, which was performed alongside [18F]FET PET nih.govfrontiersin.org. The combined diagnostic accuracy for identifying EGFR-mutated gliomas was higher when using both TBR and ADC values compared to each imaging method alone frontiersin.org.

Alpha-Thalassemia/Mental-Retardation-Syndrome-X-Linked Gene (ATRX) Alterations in Research Models

Loss-of-function alterations in the ATRX gene are characteristic of IDH-mutant astrocytomas (WHO grades 2 and 3) and are mutually exclusive with 1p/19q co-deletion. Preclinical research has started to uncover a link between ATRX status and imaging phenotypes. A notable finding is that ATRX alterations correlate with higher ADC values on DWI nih.govfrontiersin.orgnih.gov. While a direct, independent correlation with [18F]FET TBR has not been consistently reported, the combination of imaging modalities may provide insights into the molecular classification of gliomas, including ATRX status frontiersin.org.

Comparative Preclinical Studies with Other Radiotracers (e.g., [18F]FDG, [11C]Methionine, [18F]FDOPA)

The preclinical evaluation of [18F]FET has often involved direct comparisons with other established radiotracers to ascertain its relative diagnostic value.

[18F]FDG: Compared to 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), [18F]FET generally demonstrates lower uptake in normal brain tissue, which results in a significantly higher tumor-to-background contrast frontiersin.org. This is a crucial advantage in brain tumor imaging, as the high physiological glucose uptake of the brain cortex can obscure tumor delineation with [18F]FDG. Preclinical studies have confirmed that [18F]FET provides clearer tumor borders frontiersin.org.

[11C]Methionine: [11C]Methionine ([11C]MET) is another amino acid tracer that has been widely used for brain tumor imaging. Comparative studies have shown that the uptake of [18F]FET and [11C]MET in brain tumors is very similar in terms of both intensity and image contrast nih.govbmoc-spb.runih.gov. A strong linear correlation between the standardized uptake values (SUVs) of both tracers in tumor lesions has been reported nih.govoup.com. This suggests that [18F]FET can provide comparable diagnostic information to [11C]MET, with the practical advantage of a longer half-life of 18F (approximately 110 minutes) compared to 11C (approximately 20 minutes), which allows for centralized production and distribution oup.com.

[18F]FDOPA: 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine ([18F]FDOPA) is also utilized for brain tumor imaging. Preclinical and clinical comparisons with [18F]FET have shown that both tracers are effective in delineating high-grade gliomas. Some studies suggest that while visual analysis reveals no significant difference in the uptake patterns, [18F]FET may have significantly higher SUVs and TBRs for the mean SUV nih.gov. However, both tracers appear to be equally feasible for imaging primary and recurrent high-grade gliomas nih.gov. In the context of diagnosing glioma recurrence, one meta-analysis suggested that [18F]FDOPA PET may have a superior sensitivity compared to [18F]FET PET, although specificity was similar semanticscholar.org.

RadiotracerKey Comparative Findings in Preclinical EvaluationReferences
[18F]FDG [18F]FET shows lower uptake in normal brain tissue, leading to higher tumor-to-background contrast and clearer tumor delineation. frontiersin.org
[11C]Methionine Uptake and image contrast of [18F]FET are very similar to [11C]MET, providing comparable diagnostic information. nih.govbmoc-spb.runih.govoup.com
[18F]FDOPA Both tracers are effective for imaging high-grade gliomas. [18F]FET may show higher SUVs and TBRs, but both are considered equally feasible. For recurrence, [18F]FDOPA may have higher sensitivity. nih.govsemanticscholar.org

Preclinical Assessment of O-(2-[18F]Fluoroethyl)-L-tyrosine Utility for Evaluating Therapeutic Interventions and Tumor Progression in Disease Models

[18F]FET PET has been demonstrated to be a valuable tool in the preclinical setting for monitoring the response of gliomas to various therapeutic interventions and for tracking the natural course of tumor progression.

Studies have shown that changes in [18F]FET uptake can be an early indicator of treatment response, often preceding changes observed with conventional MRI. For example, in preclinical models, a decrease in [18F]FET uptake has been observed following effective therapy. In a clinical study on patients with recurrent high-grade gliomas treated with nivolumab (B1139203) and bevacizumab, [18F]FET PET was found to be superior to contrast-enhanced MRI for early response assessment and prediction of survival oup.comoup.com. A decrease in the metabolically active tumor volume as measured by [18F]FET PET was predictive of a positive response oup.com.

Furthermore, [18F]FET PET is useful in differentiating true tumor progression from treatment-related changes, such as pseudoprogression, which can be challenging with MRI alone mdpi.comscienceopen.com. In preclinical models and clinical research, an increase in [18F]FET uptake is a reliable indicator of tumor recurrence or progression nih.gov.

Longitudinal [18F]FET PET imaging in animal models of glioma allows for the non-invasive monitoring of tumor growth and metabolic activity over time. Studies have demonstrated a significant increase in both the maximum and mean tumor-to-background ratios of [18F]FET uptake as low-grade gliomas progress to higher grades of malignancy nih.gov. This suggests that serial [18F]FET PET can be a sensitive method for detecting malignant progression nih.gov.

ApplicationKey Findings in Preclinical AssessmentReferences
Evaluating Therapeutic Interventions [18F]FET PET can provide an early indication of treatment response, with changes in uptake preceding morphological changes on MRI. It is superior to MRI for assessing response to certain therapies. oup.comoup.com
Monitoring Tumor Progression Serial [18F]FET PET can sensitively detect malignant progression of low-grade gliomas, as indicated by increasing tumor-to-background ratios. nih.gov
Differentiating Progression from Treatment Effects Increased [18F]FET uptake is a reliable marker of true tumor progression versus treatment-related changes. mdpi.comscienceopen.comnih.gov

Quantitative Analysis and Methodological Advancements in O 2 18f Fluoroethyl L Tyrosine Imaging Research

Dynamic Positron Emission Tomography Acquisition and Kinetic Modeling for Quantitative Analysis

Dynamic [¹⁸F]FET PET acquisition, which involves collecting data over a specific period after tracer injection, provides valuable information about the tracer's kinetic behavior. This approach allows for the generation of time-activity curves (TACs) that reflect the uptake and clearance of [¹⁸F]FET in tissue. The current protocol for [¹⁸F]FET PET/CT typically includes both static and dynamic acquisitions. mdpi.com Dynamic scans are recommended to start immediately after the radiotracer injection, using shorter frames initially (e.g., 30–60 seconds) followed by longer frames (e.g., 5 minutes). mdpi.com

Several tracer kinetic models have been developed and validated to quantify the uptake of [¹⁸F]FET. These models aim to provide quantitative parameters that reflect the underlying physiological processes.

One of the most significant findings is that the uptake of [¹⁸F]FET is best described by a reversible two-tissue compartment model (2T4k) . nih.govnih.gov This model considers the exchange of the tracer between the plasma, a non-specific tissue compartment, and a specific tissue compartment. A study involving seven patients with diffuse glioma identified the reversible two-tissue compartment model as the optimal tracer kinetic model for quantifying dynamic [¹⁸F]FET PET studies. nih.govnih.gov

Other models that have been evaluated include the reversible single-tissue compartment model (1T2k) and the irreversible two-tissue compartment model (2T3k). nih.gov However, the reversible two-tissue compartment model has demonstrated superior performance in characterizing [¹⁸F]FET kinetics in gliomas. nih.govnih.gov

Simplified methods for quantification have also been explored. For instance, Gjedde–Patlak multilinear graphic analyses for determining the unidirectional blood–brain clearance (K₁) at five minutes post-injection and the net blood–brain clearance (Kin) at 40 minutes post-injection have shown good agreement with dynamic recording analyses, with less than 10% error. ethz.chnih.govresearchgate.net

The following table summarizes key kinetic parameters and their typical values in healthy brain tissue, as derived from compartmental analysis:

ParameterDescriptionWhite MatterCerebellumUnit
K₁ Unidirectional blood–brain clearance0.008250.0244ml g⁻¹ min⁻¹
K_in Net blood–brain clearance0.004480.00913ml g⁻¹ min⁻¹
V_T Equilibrium distribution volume0.1260.495ml g⁻¹

For accurate kinetic modeling, an arterial input function (AIF) is required, which represents the concentration of the tracer in arterial plasma over time. However, obtaining an AIF through arterial blood sampling is invasive. To overcome this, image-derived input functions (IDIFs) have been developed. An IDIF can be obtained from the aorta in long axial field-of-view (LAFOV) dynamic PET recordings. ethz.chnih.gov

Plasma metabolite analysis is another critical component of pharmacokinetic studies. It is essential to measure the concentration of unchanged [¹⁸F]FET and its radiolabeled metabolites in the plasma over time. youtube.com This is because most kinetic models assume that only the parent tracer crosses the blood-brain barrier. The presence of metabolites in the plasma can affect the accuracy of the input function and, consequently, the estimated kinetic parameters. youtube.com While some human studies have utilized an image-derived input function, only a limited number have incorporated plasma metabolite measurements. nih.gov

Integration of O-(2-[18F]Fluoroethyl)-L-tyrosine PET with Complementary Imaging Modalities in Research Settings

The integration of [¹⁸F]FET PET with other imaging modalities, such as magnetic resonance imaging (MRI), provides a more comprehensive assessment of brain tumors. This multimodal approach combines the metabolic information from PET with the anatomical and functional information from MRI.

The development of hybrid PET/MRI systems has facilitated the simultaneous acquisition of PET and MRI data. oup.comnih.gov This allows for precise co-registration of the metabolic and anatomical images, improving the diagnostic accuracy and assessment of cerebral gliomas. oup.comnih.gov

A typical hybrid PET/MRI protocol for [¹⁸F]FET imaging includes a single-bed, 20-minute simultaneous PET/MRI acquisition performed 20 minutes after the intravenous injection of the tracer. oup.comnih.gov The MRI protocol usually includes T2-weighted, T2 FLAIR, and post-contrast 3D-T1 weighted sequences. nih.gov This combined approach has been shown to significantly improve the identification of cellular glioma tissue compared to MRI alone. nih.gov In a prospective study, the diagnostic performance for identifying cellular tumor tissue, as measured by the area under the receiver operating characteristic curve (Az), was 0.80 for MRI alone and 0.98 for the combined MRI and [¹⁸F]FET PET approach. nih.gov

Diffusion-Weighted Imaging (DWI) is an MRI technique that measures the diffusion of water molecules in tissue. The apparent diffusion coefficient (ADC) is a key parameter derived from DWI that reflects tissue cellularity. Several studies have investigated the correlation between [¹⁸F]FET PET parameters and ADC values.

A study involving stereotactic biopsies found significant correlations between the tumor-to-background ratio (TBR) from [¹⁸F]FET PET and ADC values with various molecular markers in gliomas. nih.gov For instance, tumor regions with human telomerase reverse transcriptase (hTERT) mutations had higher TBR and lower ADC values. nih.gov Conversely, tumor protein P53 mutations correlated with lower TBR and higher ADC values. nih.gov

The following table summarizes the correlation of [¹⁸F]FET PET and DWI parameters with specific genetic mutations in gliomas:

Genetic Mutation[¹⁸F]FET TBRADC Value
hTERT HigherLower
TP53 LowerHigher
ATRX No significant correlationHigher
1p/19q codeletion No significant correlationLower
EGFR No significant correlationLower
IDH1 HigherNo significant correlation

This combination of [¹⁸F]FET PET and DWI has the potential to preoperatively differentiate between different types of gliomas, such as astrocytomas and oligodendrogliomas. nih.gov

Development of Advanced Image Analysis Techniques

Advanced image analysis techniques are being developed to extract more quantitative information from [¹⁸F]FET PET images and to improve their diagnostic and prognostic utility.

One such technique is the generation of quantitative parametric maps . These maps provide a voxel-by-voxel representation of kinetic parameters, allowing for a more detailed assessment of tracer uptake distribution. rug.nl Various methods for generating parametric maps have been compared, including plasma input methods (e.g., basis function implementation of the single-tissue compartment model, spectral analysis, and Logan graphical analysis) and reference tissue methods. rug.nl Logan graphical analysis has been shown to provide volume of distribution maps with the lowest level of noise. rug.nl

Another advanced technique is radiomics , which involves the high-throughput extraction of a large number of quantitative features from medical images. mdpi.com These features can then be used to build predictive models for various clinical endpoints. In the context of [¹⁸F]FET PET, radiomic features have been shown to be useful in differentiating true tumor progression from treatment-related changes in patients with glioblastoma. mdpi.com

Furthermore, the analysis of time-activity curve (TAC) patterns has emerged as a valuable tool for lesion characterization. mdpi.com Three main patterns have been described:

Pattern I: [¹⁸F]FET uptake without an identifiable peak.

Pattern II: [¹⁸F]FET uptake peaking at a midpoint (>20–40 min) followed by a plateau or a small descent.

Pattern III: [¹⁸F]FET uptake peaking early (≤20 min) followed by a constant descent. mdpi.com

Pattern III is often associated with high-grade gliomas or areas of malignant transformation in low-grade gliomas. mdpi.com

Radiomics Analysis for Predicting O-(2-Fluoroethyl)tyrosine Uptake Patterns

Radiomics, the process of extracting a large number of quantitative features from medical images, is an emerging tool for enhancing the diagnostic and prognostic value of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) PET imaging. mdpi.com This approach allows for a more in-depth analysis of tracer uptake patterns beyond what is achievable through visual assessment or standard uptake values (SUV). Research has focused on leveraging radiomic features to predict areas of high tracer uptake, which are often indicative of more aggressive tumor biology. nih.govnih.govmq.edu.au

The application of radiomics extends to differentiating between true tumor progression and treatment-related changes, a significant challenge in neuro-oncology. mdpi.comresearchgate.net Quantitative characteristics derived from [18F]FET PET images have been shown to be an effective tool in this differentiation, offering crucial information that complements standard MRI. mdpi.com By analyzing the texture and heterogeneity of tracer distribution within a tumor, radiomics can provide insights into the underlying pathophysiology, aiding in clinical decision-making. researchgate.net

Model/MethodApplicationKey Performance MetricSource
Radiomic Features with Random Forest ClassifierPrediction of high [18F]FET uptake from MRI80% Accuracy nih.govnih.gov
PET-based RadiomicsDifferentiation of glioma recurrence from treatment-related changesPooled Sensitivity: 91%, Pooled Specificity: 84% mdpi.com

Application of Artificial Intelligence and Deep Learning for Synthetic Image Generation and Hotspot Prediction in Research

Artificial intelligence (AI) and deep learning (DL) are revolutionizing the field of medical imaging, with significant applications in O-(2-[18F]fluoroethyl)-L-tyrosine research. nih.gov A key area of advancement is the generation of synthetic PET images from more commonly available imaging modalities like MRI. nih.govnih.govmq.edu.au This addresses the limited availability of amino acid PET imaging in many clinical centers. nih.govmq.edu.au

A generative adversarial network (GAN), a type of deep learning architecture, has been successfully employed to create synthetic [18F]FET-PET images from preoperative MRI scans. nih.govnih.govmq.edu.au In this framework, two neural networks, a generator and a discriminator, compete against each other to produce highly realistic images. frontiersin.orgrug.nl The generator creates synthetic PET images, while the discriminator attempts to distinguish them from real PET images, driving the generator to improve its output. frontiersin.orgrug.nl

MetricValueImplicationSource
Clinical Usefulness of Synthetic PET85%High potential for diagnostic application nih.govnih.gov
Peak Signal-to-Noise Ratio (PSNR)Peak at 40 dBHigh signal fidelity nih.govnih.gov
Structural Similarity Index (SSIM)High values reportedStrong structural congruence with real images nih.govnih.gov
Root Mean Square Error (RMSE)Values below 5.6Low error, indicating accurate signal intensity replication nih.govnih.gov
Visual Information Fidelity (VIF)Scores between 0.6 and 0.7Essential diagnostic information is retained mq.edu.au

Methodological Standardization and Harmonization in Preclinical Imaging Protocols

The reliability and reproducibility of research findings in O-(2-[18F]fluoroethyl)-L-tyrosine imaging are contingent upon the standardization and harmonization of imaging protocols. In multicenter studies and clinical trials, variability in data acquisition and analysis can obscure important results. nih.gov A key area requiring standardization is the assessment of background activity for the quantification of tumor-to-background ratios (TBR), a critical parameter in [18F]FET PET interpretation. nih.gov

Research has shown that different methods for defining the background region of interest (ROI) or volume of interest (VOI) lead to significant variability in results. nih.gov A study comparing a simple 2D-ROI, a 3.0 cm diameter spherical VOI, and a crescent-shaped VOI in the contralateral hemisphere found that the crescent-shaped VOI produced the most stable and reproducible results, with the lowest intra- and inter-reader variability. nih.gov Implementing such a standardized approach is crucial for ensuring that quantitative data are comparable across different sites and studies. nih.gov

The challenge of standardization is a recognized issue across the broader field of preclinical imaging. d-nb.info Surveys within the research community indicate a large variability in how data are acquired, processed, and reported, with limited awareness of existing international guidelines. d-nb.info To enhance the translational potential of preclinical [18F]FET imaging research, there is a clear need to promote and disseminate standardized protocols. This includes detailed guidelines on image acquisition parameters, data processing steps, and quality control procedures to ensure data integrity and comparability. d-nb.info

Background Assessment MethodMedian Intra-Reader Variability (CoV)Median Inter-Reader Variability (CoV)ConclusionSource
2D-ROI3.69%3.83%High variability nih.gov
Spherical VOI (3.0 cm)4.20%4.02%High variability nih.gov
Crescent-shaped VOI1.52%2.14%Most stable results nih.gov
Guided Crescent-shaped VOI1.10%1.19%Further reduction in variability nih.gov

Development and Preclinical Evaluation of O 2 Fluoroethyl Tyrosine Analogs and Derivatizations

Synthesis and Preclinical Characterization of Novel Fluoroethyl Phenylalanine Analogues

The quest for more effective positron emission tomography (PET) tracers for brain tumor imaging has led to the synthesis and evaluation of novel fluoroethyl phenylalanine analogues. A significant motivation for this research is the observation that O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a commonly used tracer, exhibits a relatively low affinity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells nih.govresearchgate.netsigmaaldrich.com. To address this limitation, researchers have synthesized various fluoroalkylated phenylalanine analogues to assess stereospecificity and the impact of aromatic ring modifications on LAT1 targeting nih.govresearchgate.net.

One notable study involved the synthesis of six different fluoroalkylated phenylalanine analogues. Through in vitro determination of the inhibition constant (Ki), the most promising of these compounds was identified as 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP) nih.govresearchgate.net. This analogue demonstrated improved in vitro characteristics compared to [18F]FET, particularly concerning its affinity and specificity for the system L amino acid transporter nih.govresearchgate.net.

Further research has explored other analogues, including the meta-substituted O-(2-[18F]fluoroethyl)-L-meta-tyrosine (m-[18F]FET) and the methyl ester O-(2-[18F]fluoroethyl)-L-tyrosine methyl ester ([18F]FET-OMe). These were designed to enhance tumor delivery by modifying their physicochemical and pharmacokinetic properties acs.orgnih.gov. The synthesis of these novel analogues, such as m-[18F]FET and [18F]FET-OMe, has been achieved with good radiochemical yields, ranging from 41–56%, within a synthesis time of 66–90 minutes acs.orgnih.gov.

Another area of investigation has been the preclinical evaluation of 3-l- and 3-d-[18F]fluorophenylalanines ([18F]FPhes) as potential alternatives to [18F]FET. The rationale behind exploring the d-enantiomer is that while LAT1 can transport both L- and D-isomers, D-amino acids are not incorporated into proteins, which could potentially lead to higher tumor-to-background ratios proquest.com.

The synthesis of these analogues typically involves multi-step procedures. For instance, the preparation of [18F]FET itself can be achieved through a two-step synthesis involving the [18F]fluoroethylation of L-tyrosine nih.gov. More advanced methods utilize protected precursors like O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) to achieve high radiochemical yields and purity mdpi.com. These synthetic strategies are crucial for the successful preclinical characterization and subsequent evaluation of these novel imaging agents.

Investigation of Affinity and Specificity for Amino Acid Transporters of Analogous Compounds

A critical aspect of developing improved PET tracers for neuro-oncology is understanding their interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is a key player in the transport of large neutral amino acids into brain tumor cells nih.govnih.gov. The limitations of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) are partly attributed to its relatively modest affinity for LAT1 nih.govresearchgate.netsigmaaldrich.comacs.orgnih.gov.

In the evaluation of novel fluoroethyl phenylalanine analogues, significant emphasis is placed on determining their affinity and specificity for these transporters. For instance, the uptake of L-[18F]FET has been shown to be predominantly mediated by the L system amino acid transporter, accounting for over 80% of its transport into colon carcinoma cells nih.gov. This transport is bidirectional, as demonstrated by the rapid decrease of intracellular radioactivity upon washing the cells nih.gov.

Studies on newly synthesized analogues have revealed promising improvements. For example, 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP) exhibited enhanced in vitro characteristics concerning its affinity and specificity for the system L transporter when compared to [18F]FET nih.govresearchgate.net. This was further supported by inhibition studies where the uptake of 2-[18F]FELP was inhibited by over 99% by the LAT1 specific inhibitor JPH203, compared to a 65% inhibition of [18F]FET uptake researchgate.net.

The investigation into 3-l- and 3-d-[18F]fluorophenylalanines ([18F]FPhes) also centered on their interaction with amino acid transporters. In vitro studies using MCF-7, PC-3, and U87 MG human tumor cell lines showed that the uptake of all tested tracers was significantly reduced when amino acid transport was suppressed proquest.com. Notably, the uptake of 3-l-[18F]FPhe in MCF-7 and PC-3 cells was significantly higher than that of [18F]FET, suggesting a potentially higher affinity or transport efficacy proquest.com.

The following table summarizes the key findings related to the affinity and specificity of various analogues for amino acid transporters.

CompoundCell Line(s)Key Findings on Transporter Affinity and Specificity
L-[18F]FET SW 707 colon carcinomaUptake is mainly (>80%) caused by the transport system L nih.gov.
2-[18F]FELP F98 glioblastomaShowed improved affinity and specificity for system L compared to [18F]FET nih.govresearchgate.net. Uptake inhibited by >99% with LAT1 specific inhibitor JPH203 researchgate.net.
3-l-[18F]FPhe MCF-7, PC-3Significantly higher uptake relative to [18F]FET in these cell lines proquest.com.
m-[18F]FET U87 glioblastomaShowed significantly improved in vitro uptake compared to [18F]FET acs.org.
[18F]FET-OMe U87 glioblastomaDemonstrated reduced in vitro uptake by U87 cells compared to [18F]FET acs.orgnih.gov.

These investigations into the affinity and specificity for amino acid transporters are fundamental in identifying promising new candidates for PET imaging of brain tumors, with the goal of achieving higher tumor-to-background contrast and improved diagnostic accuracy.

Comparative Preclinical Evaluation of Analogs against O-(2-[18F]Fluoroethyl)-L-tyrosine

The ultimate goal of developing novel O-(2-Fluoroethyl)tyrosine analogs is to create PET tracers with superior imaging characteristics compared to the established O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET). To this end, rigorous comparative preclinical evaluations are conducted, both in vitro and in vivo.

One such promising analog, 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP), underwent a direct comparison with [18F]FET. In vitro, 2-[18F]FELP demonstrated superior characteristics, particularly in terms of affinity and specificity for the system L amino acid transporter nih.govresearchgate.net. This promising in vitro performance was followed by in vivo assessment in a F98 glioblastoma rat model, where it was compared with both [18F]FET and [18F]FDG nih.govresearchgate.net. The results indicated that 2-[18F]FELP is a promising new PET tracer for brain tumor imaging nih.govresearchgate.net.

Similarly, the enantiomeric phenylalanine analogues, 3-l- and 3-d-[18F]fluorophenylalanine ([18F]FPhes), were evaluated against [18F]FET. In vitro studies revealed that the uptake of 3-l-[18F]FPhe in MCF-7 and PC-3 tumor cells was significantly higher than that of [18F]FET proquest.com. Subsequent in vivo µPET studies in rodent tumor xenograft models (subcutaneous MCF-7 and PC-3, and orthotopic U87 MG) demonstrated that both 3-l- and 3-d-[18F]FPhe could visualize tumors with high quality, presenting certain advantages over [18F]FET proquest.com.

The meta-substituted analog, m-[18F]FET, also showed promise in its preclinical evaluation. Compared to [18F]FET, m-[18F]FET exhibited significantly improved in vitro uptake in U87 glioblastoma cells and accelerated in vivo tumor accumulation in an orthotopic glioblastoma model acs.org. In contrast, the methyl ester analog, [18F]FET-OMe, showed reduced in vitro uptake and no advantage for in vivo tumor imaging in the same models acs.orgnih.gov.

The following table provides a comparative summary of the preclinical evaluation of these novel analogs against [18F]FET.

AnalogAnimal ModelKey Comparative Findings
2-[18F]FELP F98 glioblastoma rat modelImproved in vitro characteristics over [18F]FET, especially in affinity and specificity for system L nih.govresearchgate.net.
3-l-[18F]FPhe Mice with subcutaneous MCF-7 or PC-3 xenografts; rats with orthotopic U87 MG xenograftsHigher in vitro uptake in MCF-7 and PC-3 cells compared to [18F]FET proquest.com. In vivo, enabled high-quality tumor visualization with some advantages over [18F]FET proquest.com.
3-d-[18F]FPhe Mice with subcutaneous MCF-7 or PC-3 xenografts; rats with orthotopic U87 MG xenograftsIn vivo, enabled high-quality tumor visualization with some advantages over [18F]FET proquest.com.
m-[18F]FET Orthotopic glioblastoma modelSignificantly improved in vitro uptake and accelerated in vivo tumor accumulation compared to [18F]FET acs.org.
[18F]FET-OMe Orthotopic glioblastoma modelReduced in vitro uptake and no advantage for in vivo tumor imaging compared to [18F]FET acs.orgnih.gov.

These comparative preclinical studies are essential for identifying the most promising this compound analogs to advance into further clinical evaluation for improved brain tumor imaging.

Future Directions in O 2 Fluoroethyl Tyrosine Research

Further Elucidation of Underexplored Uptake Mechanisms and Specificity Considerations

Future research endeavors concerning O-(2-Fluoroethyl)tyrosine ([¹⁸F]FET) are anticipated to delve deeper into its cellular uptake mechanisms and further refine its specificity profile. While it is well-established that [¹⁸F]FET is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells, the precise kinetics and contributing factors to its intracellular accumulation remain areas of active investigation. nih.govsnmjournals.org

Recent studies suggest a mechanism of asymmetric recognition by the LAT1 transporter, where [¹⁸F]FET is effectively transported into the cell but is a poor substrate for efflux, leading to its intracellular trapping. nih.govsnmjournals.org Further elucidation of this "influx-only" substrate behavior could provide valuable insights into optimizing amino acid-based tracers for enhanced tumor retention. Research focusing on the molecular interactions between [¹⁸F]FET and the LAT1 transporter, as well as the potential role of other transport systems, will be crucial.

Moreover, while [¹⁸F]FET generally exhibits low uptake in inflammatory tissues, providing a favorable specificity for tumor imaging compared to other tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a more comprehensive understanding of its behavior in various inflammatory and non-neoplastic conditions is warranted. nih.govwikipedia.org Investigating the expression levels of amino acid transporters in different types of inflammatory cells and tissues will help to better define the specificity of [¹⁸F]FET and minimize the potential for false-positive findings.

Exploration of this compound in Diverse Preclinical Disease Models Beyond Neuro-oncology

While this compound positron emission tomography ([¹⁸F]FET PET) has been extensively validated and is widely used in the context of neuro-oncology, its application in preclinical models of other malignancies remains a promising yet relatively underexplored frontier. mdpi.com Future research should focus on systematically evaluating the utility of [¹⁸F]FET PET in a broader range of cancer types, particularly those known to upregulate amino acid metabolism.

Early clinical investigations have suggested that [¹⁸F]FET uptake is not universal across all tumor types. For instance, studies have shown significant [¹⁸F]FET accumulation in squamous cell carcinomas of the head and neck, as well as in some lung cancers. nih.govsnmjournals.org Conversely, limited to no significant uptake has been observed in other malignancies such as colorectal, pancreatic, ovarian, and prostatic cancers, nor in lymphomas. nih.govsnmjournals.org These initial findings highlight the need for comprehensive preclinical studies to identify specific cancer subtypes that may benefit from [¹⁸F]FET imaging.

Systematic preclinical evaluation in animal models of various cancers will be instrumental in determining the diagnostic and therapeutic monitoring potential of [¹⁸F]FET beyond brain tumors. Such studies should aim to correlate tracer uptake with the expression of specific amino acid transporters, like LAT1, and other molecular characteristics of the tumors.

Table 1: Reported [¹⁸F]FET Uptake in Various Non-Neurological Malignancies

Cancer TypeReported [¹⁸F]FET PET PositivityKey Findings
Head and Neck CancerPositive (in squamous cell carcinomas)Demonstrated potential for distinguishing malignant from inflammatory tissues. nih.govsnmjournals.org
Lung CancerPositive (in some cases)All squamous cell carcinomas in one study were [¹⁸F]FET-positive. nih.gov
Breast CancerPositive (in some cases)Variable uptake observed. nih.gov
Colorectal CancerNegativeNo significant increased uptake identified. nih.gov
Pancreatic CancerNegativeNo significant increased uptake identified. nih.gov
Ovarian CancerNegativeNo significant increased uptake identified. nih.gov
Prostatic CancerNegativeNo significant increased uptake identified. nih.gov
LymphomasNegativeNo significant increased uptake identified. nih.gov

Continued Advancements in Radiosynthesis Efficiency and Cost-Effectiveness for Research Production

The broader application of this compound in preclinical and clinical research is intrinsically linked to the efficiency and cost-effectiveness of its radiosynthesis. While established methods for producing [¹⁸F]FET exist, ongoing research is focused on optimizing these processes to improve radiochemical yields, reduce synthesis times, and enhance accessibility.

Future advancements are expected in the automation of radiosynthesis, which can lead to more reproducible and higher yields. The development of fully automated, cassette-based systems, for example, can simplify the production process and reduce the need for specialized radiochemistry expertise. mdpi.comsnmjournals.org Furthermore, research into one-pot synthesis methods and the use of solid-phase extraction for purification instead of the more time-consuming high-performance liquid chromatography (HPLC) are promising avenues for increasing efficiency.

The table below summarizes various reported methods for the radiosynthesis of [¹⁸F]FET, highlighting the continuous efforts to improve production efficiency.

Table 2: Comparison of Selected [¹⁸F]FET Radiosynthesis Methods

MethodPrecursorSynthesis Time (minutes)Radiochemical Yield (Decay-Corrected)Key Features
Two-step synthesisEthylene (B1197577) glycol-1,2-ditosylate and L-tyrosine disodium (B8443419) salt~50~40%Requires two purification steps. nih.gov
Automated one-step nucleophilic fluorinationO-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester~8055-60%Automated process. nih.gov
Home-built automated moduleO-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET)75-8020-25%Utilizes a home-built automated system. researchgate.net
GE FASTlab cassette-based synthesisTET70-8030-55%Employs a single-use cassette and solid-phase extraction. snmjournals.org
Trasis AllinOne automated moduleTETNot specified73-79%Automated production with high corrected yield. mdpi.com

Optimization of Quantitative Imaging Biomarkers for Research Applications

To fully harness the potential of this compound PET in research, the optimization and standardization of quantitative imaging biomarkers are paramount. While static imaging provides valuable information, dynamic [¹⁸F]FET PET offers a richer dataset that can be leveraged to derive more sophisticated and reproducible biomarkers.

Future research will likely focus on refining kinetic models to more accurately describe the transport and metabolism of [¹⁸F]FET in various tissues. The reversible two-tissue compartment model has been identified as an optimal model for quantifying [¹⁸F]FET kinetics in gliomas. nih.gov Further validation of this and other models in different cancer types is necessary.

In addition to complex kinetic modeling, the utility of simpler, more readily implementable quantitative parameters needs to be further explored and standardized. The tumor-to-background ratio (TBR) is a widely used metric, and studies have shown that its diagnostic accuracy can be influenced by the timing of image acquisition. nih.govcore.ac.ukmdpi.com For instance, later acquisition times (e.g., 60-90 minutes post-injection) may provide better results for tumor-to-normal tissue contrast. nih.govcore.ac.uk

The development and validation of various parametric imaging methods, which generate images of kinetic parameters at the voxel level, also represent a key area for future research. These methods, including Logan graphical analysis and basis function implementations, can provide detailed spatial information about tracer kinetics within a tumor, potentially offering insights into tumor heterogeneity. nih.govcore.ac.uk A comparative analysis of these methods is crucial to determine their respective strengths and limitations for specific research applications.

Table 3: Overview of Quantitative Imaging Biomarkers for [¹⁸F]FET PET

BiomarkerDescriptionKey Considerations
Kinetic Modeling
Reversible two-tissue compartment modelDescribes tracer exchange between plasma, a non-metabolized tissue compartment, and a metabolized tissue compartment.Considered the optimal model for [¹⁸F]FET in gliomas, but requires arterial blood sampling. nih.gov
Simplified Quantitative Parameters
Tumor-to-Background Ratio (TBR)Ratio of tracer uptake in the tumor to that in a reference region (e.g., contralateral healthy brain tissue).Simple to calculate, but can be influenced by the choice of reference region and acquisition time. mdpi.com
Standardized Uptake Value (SUV)A semi-quantitative measure of tracer uptake normalized to injected dose and body weight.Widely used but can be affected by various physiological and technical factors.
Parametric Imaging
Logan Graphical AnalysisA graphical method for estimating the distribution volume of a tracer.Provides volume of distribution maps with low noise. nih.govcore.ac.uk
Basis Function Method (BFM)A method for generating parametric images of kinetic rate constants.Can provide high accuracy but may be associated with higher image noise. nih.govcore.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.